Home > Products > Screening Compounds P97433 > Econazole nitrate
Econazole nitrate - 68797-31-9

Econazole nitrate

Catalog Number: EVT-1167267
CAS Number: 68797-31-9
Molecular Formula: C18H15Cl3N2O.HNO3
C18H16Cl3N3O4
Molecular Weight: 444.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Econazole nitrate is a synthetic imidazole antifungal agent with a broad spectrum of activity against various fungal species. [] It acts by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes. [] In scientific research, econazole nitrate serves as a valuable tool for studying fungal biology, investigating antifungal mechanisms, and developing novel antifungal therapies.

Ketoconazole

  • Relevance: Ketoconazole, similar to Econazole nitrate, belongs to the azole class of antifungal agents and shares a similar mechanism of action by inhibiting ergosterol synthesis. Both compounds are used topically to treat fungal skin infections, including tinea pedis. One study directly compared the efficacy of Econazole nitrate topical foam (1%) to Ketoconazole cream (2%) in treating interdigital tinea pedis and found that both were effective in reducing pruritic symptoms, although Econazole nitrate foam demonstrated significantly greater reductions in pruritus Visual Analog Scale (VAS) scores [].

Clotrimazole

  • Relevance: Clotrimazole shares a structural resemblance and the same antifungal mechanism as Econazole nitrate, both being imidazole derivatives that inhibit ergosterol synthesis. In a study comparing the efficacy of Clotrimazole 1% solution to Econazole Nitrate 1% + Triamcinolone Acetonide 0.1% cream for treating otomycosis, Clotrimazole demonstrated superior efficacy [].
  • Relevance: Triamcinolone Acetonide is often combined with Econazole nitrate in topical formulations to address both the fungal infection and associated inflammation. While Econazole nitrate targets the fungal infection, Triamcinolone Acetonide provides relief from itching and inflammation, enhancing patient comfort and treatment outcomes. Studies have investigated the efficacy and safety of Econazole nitrate and Triamcinolone Acetonide combination creams in treating conditions like tinea pedis and eczema [, , , , ].

Miconazole Nitrate

  • Relevance: Miconazole Nitrate and Econazole nitrate are structurally similar imidazole antifungal agents that share the same mechanism of action, inhibiting ergosterol synthesis []. Both are broad-spectrum antifungals used topically to treat fungal skin infections. One study even investigated the in vitro efficacy of a combination of Miconazole nitrate and Econazole nitrate against ringworm fungi [].
Classification

Econazole nitrate is classified as a synthetic antifungal agent. It is often utilized in topical formulations due to its effectiveness against a wide range of fungal pathogens. The compound's chemical name is 1-[2-(4-chlorobenzyl)-2-(2,4-dichlorophenyl)thiazol-4-yl]-2-imidazole nitrate, reflecting its complex structure and functional groups.

Synthesis Analysis

Econazole nitrate can be synthesized through various methods, with the most common involving a multi-step process that includes the reaction of imidazole with specific chlorinated compounds.

Common Synthesis Method

  1. Raw Materials: The synthesis typically starts with 1-(2,4-dichlorophenyl)-2-chloroethanol and imidazole.
  2. Reagents: Sodium hydroxide is used as a base, while phase transfer catalysts such as tetrabutylammonium bromide are employed to facilitate the reaction.
  3. Solvents: Dimethylformamide or tetrahydrofuran are commonly used as solvents.
  4. Reaction Conditions: The reaction generally occurs at elevated temperatures (around 80 °C) for several hours, followed by acidification with nitric acid and recrystallization from ethanol to yield econazole nitrate.

A notable one-pot synthesis method has been reported, which simplifies the process and improves yield efficiency, achieving up to 75% yield under optimized conditions .

Molecular Structure Analysis

Econazole nitrate has a complex molecular structure characterized by several functional groups:

  • Molecular Formula: C₁₅H₁₄Cl₂N₄O₃S
  • Molecular Weight: Approximately 365.26 g/mol
  • Structural Features:
    • Contains a thiazole ring.
    • Incorporates two chlorine atoms and a benzyl group.
    • The presence of a nitro group contributes to its solubility and reactivity.

The structural analysis can be further supported by techniques such as X-ray diffraction, which provides insights into the crystalline form and lattice parameters .

Chemical Reactions Analysis

Econazole nitrate participates in various chemical reactions:

  1. Ergosterol Inhibition: The primary reaction mechanism involves inhibiting the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungi .
  2. Recrystallization: Following synthesis, recrystallization processes are essential for purifying econazole nitrate from impurities.
  3. Topical Formulation Reactions: In gel formulations, econazole nitrate interacts with gelling agents like Carbopol® to enhance stability and release characteristics .
Mechanism of Action

Econazole nitrate exhibits its antifungal effects primarily through:

  • Inhibition of Ergosterol Synthesis: By blocking the conversion of lanosterol to ergosterol, econazole disrupts fungal cell membrane integrity.
  • Disruption of Membrane Function: This inhibition leads to increased permeability of the fungal cell membrane, ultimately resulting in cell death.

The mechanism has been validated through various pharmacological studies demonstrating the compound's effectiveness against multiple fungal species .

Physical and Chemical Properties Analysis

Econazole nitrate possesses distinct physical and chemical properties:

  • Melting Point: Approximately 164.6 °C to 165.3 °C .
  • Solubility: It is poorly soluble in water but can be effectively formulated in organic solvents or gels to enhance bioavailability.
  • Stability: The compound shows stability under acidic conditions but may degrade at high temperatures or in the presence of strong bases.

These properties influence its formulation into effective topical applications .

Applications

Econazole nitrate is widely used in dermatological formulations due to its potent antifungal activity:

  1. Topical Creams and Gels: Commonly formulated for treating skin infections caused by fungi, including tinea and candidiasis.
  2. Pharmaceutical Research: Investigated for enhanced delivery systems, such as inclusion complexes with cyclodextrins to improve solubility and bioavailability .
  3. Clinical Use: Administered in clinical settings for localized treatment of fungal infections due to its efficacy and safety profile.
Introduction to Econazole Nitrate

Chemical Structure and Physicochemical Properties

Econazole nitrate is chemically designated as 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole mononitrate with the molecular formula C₁₈H₁₅Cl₃N₂O·HNO₃ (base compound: C₁₈H₁₅Cl₃N₂O). This formulation yields a molecular weight of 444.7 g/mol. The compound exists as a racemic mixture due to the presence of a chiral center at the phenethyl carbon, resulting in two enantiomeric forms with equivalent antifungal activity [4] [7] [9].

The core structure consists of three key components:

  • An imidazole ring (position 1) serving as the pharmacophoric element
  • A chlorinated phenethyl backbone (positions 2,4-dichlorophenyl)
  • An ether linkage to a 4-chlorobenzyl group [4]

Table 1: Fundamental Physicochemical Properties of Econazole Nitrate

PropertySpecification
AppearanceWhite to off-white crystalline powder
Solubility in WaterVery slight (0.0005% w/v at 20°C)
Solubility in Organic SolventsSparingly soluble in methanol; soluble in chloroform and dimethylformamide
Melting Point162-165°C (decomposition occurs)
Partition Coefficient (log P)6.1 (indicating high lipophilicity)
pKa6.6 (imidazole nitrogen)

The pronounced lipophilic character (log P = 6.1) facilitates efficient penetration into the stratum corneum, where concentrations significantly exceed the minimum inhibitory concentrations for dermatophytes. This property is pharmacokinetically advantageous for topical formulations, as demonstrated by studies showing inhibitory concentrations reaching the mid-dermis after application. The compound's low water solubility contributes to its minimal systemic absorption (<1% of topically applied dose recovered in urine and feces), making it ideal for localized therapy [1] [6] [7].

Pharmacological Classification and Mechanism of Action

Econazole nitrate is pharmacologically classified as an imidazole antifungal agent. It belongs specifically to the subclass of azole antifungals that inhibit ergosterol biosynthesis, a critical pathway for maintaining fungal membrane integrity. This classification aligns it structurally and mechanistically with other imidazole derivatives such as miconazole and clotrimazole, though econazole nitrate demonstrates distinct pharmacological advantages in penetration kinetics and spectrum breadth [2] [5].

The primary mechanism involves potent inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme catalyzes the demethylation of lanosterol, an essential step in ergosterol biosynthesis. Econazole nitrate binds to the heme iron of CYP51 through the imidazole nitrogen, forming a coordinate bond that blocks the enzyme's active site. This inhibition leads to:

  • Depletion of membrane ergosterol
  • Accumulation of toxic methylated sterol precursors (14α-methylsterols)
  • Disruption of membrane fluidity and permeability
  • Inhibition of membrane-bound enzymes
  • Leakage of cellular components and impaired nutrient uptake [2] [5] [6]

A secondary mechanism involves direct interaction with fungal membranes at high concentrations, causing immediate alterations in membrane permeability independent of ergosterol synthesis inhibition. This dual-action mechanism provides rapid fungistatic effects followed by fungicidal activity, particularly against actively growing fungal cells [5].

Additionally, econazole nitrate exhibits clinically relevant antibacterial activity against certain Gram-positive bacteria (notably Staphylococcus and Streptococcus species) and limited Gram-negative organisms, though this application remains off-label. The basis for this antibacterial action involves disruption of bacterial cell membrane function, though the precise molecular targets differ from its antifungal mechanisms [2] [6].

Table 2: Antifungal Spectrum of Econazole Nitrate

Target PathogensClinical Applications
DermatophytesTinea pedis, tinea corporis, tinea cruris
Trichophyton rubrum
Trichophyton mentagrophytes
Epidermophyton floccosum
Microsporum species
YeastsCutaneous candidiasis, vulvovaginal candidiasis
Candida albicans
Malassezia furfurTinea versicolor
Other Fungi
Aspergillus speciesLimited activity

The broad-spectrum activity results from econazole nitrate's ability to achieve tissue concentrations 10-100 times higher than the minimum inhibitory concentrations (MICs) for susceptible fungi following topical application. This pharmacokinetic advantage is particularly evident in the stratum corneum, where drug concentrations reach 100 μg/g tissue within 72 hours of application—far exceeding the MIC90 values for dermatophytes (typically 0.1-5 μg/mL) [2] [6].

Historical Development and Clinical Significance

Econazole was first synthesized in 1969 by Janssen Pharmaceutica researchers as part of a systematic exploration of 1-phenethylimidazole derivatives. This development followed the discovery of miconazole (1968), with econazole specifically designed as a deschloro derivative to improve the therapeutic profile. The strategic removal of a chlorine atom from miconazole's structure yielded a compound with comparable antifungal efficacy but enhanced tissue penetration and reduced irritation potential. The nitrate salt form was subsequently developed to optimize stability and solubility characteristics for topical formulations [4] [6] [8].

The compound received medical approval in Western Europe in 1974 under the brand name Pevaryl®, followed by United States Food and Drug Administration approval in 1983 as Spectazole®. This regulatory acceptance established econazole nitrate as a first-line topical antifungal during the 1980s, coinciding with the global increase in superficial fungal infections. Its clinical significance stems from several advantages over earlier antifungals:

  • Broader spectrum encompassing dermatophytes, yeasts, and Malassezia furfur
  • More rapid symptomatic relief compared to clotrimazole (demonstrated in clinical trials)
  • Unique antibacterial activity beneficial for mixed infections
  • Favorable penetration kinetics achieving deep dermal concentrations [2] [4] [6]

Clinical studies established econazole nitrate's therapeutic equivalence to clotrimazole (1% formulations) for tinea infections and cutaneous candidiasis, with evidence suggesting faster onset of activity. A pivotal trial demonstrated mycological cure rates exceeding 85% for dermatophytoses after 2-4 weeks of once-daily application. For tinea versicolor, studies reported 90-95% clinical and mycological clearance following twice-daily application for 14 days. The compound's efficacy against bacterial pathogens was unexpectedly demonstrated in a study of interdigital toe web infections, where econazole nitrate cream produced good-to-excellent improvement in 88% of patients compared to 0% in the vehicle control group [2] [6].

Table 3: Historical Milestones in Econazole Nitrate Development

YearDevelopment MilestoneSignificance
1968Initial patent filing by Janssen PharmaceuticaProtection of intellectual property for novel compound
1969First scientific publication of synthesisDisclosure of chemical synthesis pathway
1974European approval (Pevaryl®)First market authorization for human use
1975Publication of comprehensive biological profileDocumentation of broad-spectrum antifungal activity
1983FDA approval (Spectazole®)Entry into United States market
1980sDemonstration of antibacterial activity in clinical settingsExpansion of therapeutic applications

The clinical significance of econazole nitrate extends beyond its direct antifungal effects. Its anti-inflammatory properties, discovered serendipitously during clinical use, provide symptomatic relief from erythema and pruritus associated with fungal infections. This ancillary benefit stems from inhibition of prostaglandin and leukotriene synthesis, reducing inflammation without the need for corticosteroid co-administration in most cases. The compound's minimal systemic absorption (<1% of applied dose) further enhances its safety profile for chronic or recurrent use [5] [6].

Econazole nitrate remains pharmacologically relevant decades after its introduction due to its favorable risk-benefit profile and cost-effectiveness. Current research explores novel formulations (nanoparticles, microemulsions) to enhance delivery and expand applications, though the core compound continues to serve as an effective first-line option for superficial mycoses worldwide [4] [6] [8].

Properties

CAS Number

68797-31-9

Product Name

Econazole nitrate

IUPAC Name

1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid

Molecular Formula

C18H15Cl3N2O.HNO3
C18H16Cl3N3O4

Molecular Weight

444.7 g/mol

InChI

InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4)

InChI Key

DDXORDQKGIZAME-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)

Synonyms

Econazole
Econazole Nitrate
Ekonazole
Gyno Pervaryl 150
Gyno Pevaril
Gyno Pevaryl
Gyno-Pervaryl 150
Gyno-Pevaril
Gyno-Pevaryl
GynoPevaril
Nitrate, Econazole
Pevaryl

Canonical SMILES

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.